molecular formula C19H19ClN2O2S B2569075 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851801-59-7

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2569075
CAS No.: 851801-59-7
M. Wt: 374.88
InChI Key: QXHFDTRUCNYXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound featuring a partially saturated imidazole core (4,5-dihydro-1H-imidazole) substituted at position 1 with a 4-ethoxybenzoyl group and at position 2 with a (4-chlorophenyl)methylsulfanyl moiety. The compound’s molecular formula is C₁₉H₁₇ClN₂O₂S, with a calculated molecular weight of 388.87 g/mol.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-2-24-17-9-5-15(6-10-17)18(23)22-12-11-21-19(22)25-13-14-3-7-16(20)8-4-14/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHFDTRUCNYXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C18H20ClN3OSC_{18}H_{20}ClN_{3}OS, with a molar mass of approximately 357.89 g/mol. The structure features an imidazole ring, which is known for its biological activity, particularly in drug design.

Anticancer Activity

Research has indicated that derivatives of imidazole compounds exhibit significant anticancer properties. Studies have shown that compounds similar to 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the disruption of cellular signaling pathways that promote cell survival .

Case Study:
A derivative with a similar structure was tested against human cancer cell lines, revealing cytotoxic effects and potential for further development into therapeutic agents .

Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial activities. The compound's structural features may enhance its efficacy against bacterial strains and fungi. The presence of the chlorophenyl group is particularly noted for increasing antimicrobial potency .

Case Study:
In a study evaluating various imidazole derivatives for antimicrobial activity, one compound demonstrated significant inhibition of bacterial growth, suggesting that modifications to the imidazole structure could lead to new antimicrobial agents .

Drug Development

The unique structure of This compound positions it as a candidate for drug development targeting specific diseases. Its ability to interact with biological macromolecules makes it a promising lead compound in the search for new pharmaceuticals .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of compounds based on their chemical structure. These studies suggest that modifications to the imidazole ring or substituents can significantly impact the compound's efficacy and selectivity against target cells .

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Position 1 Substituents

  • Target Compound : 4-ethoxybenzoyl (electron-donating ethoxy group).
  • Compound: 1-(4-Nitrophenyl)sulfonyl (electron-withdrawing nitro and sulfonyl groups). Molecular Formula: C₁₆H₁₂ClN₃O₄S₂; Molecular Weight: 417.87 g/mol.
  • Compound: 3,4,5-Triethoxybenzoyl (bulkier, multi-alkoxy substituents). Molecular Formula: C₂₄H₃₀N₂O₄S; Molecular Weight: 442.57 g/mol. Triethoxy groups improve solubility in polar solvents compared to mono-ethoxy.

Position 2 Substituents

  • Target Compound : (4-Chlorophenyl)methylsulfanyl (chlorine enhances lipophilicity).
  • Compound : 4-Fluorophenylmethanesulfonyl (fluorine’s electronegativity alters electronic distribution).
    • Molecular Formula: C₂₆H₂₃FN₂O₄S ; Molecular Weight: 478.54 g/mol .
    • Sulfonyl groups increase polarity and hydrogen-bonding capacity vs. sulfanyl groups.

Core Modifications

  • Compounds: Derivatives with 4,5-diphenyl or phenolic substituents (e.g., 2-(1-(4-chlorophenyl)-4,5-diphenylimidazole).

Crystallographic and Analytical Tools

  • SHELX Suite : Widely used for small-molecule refinement ().
  • ORTEP : Critical for visualizing anisotropic displacement ellipsoids ().

Data Table: Key Comparative Metrics

Compound Name Position 1 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Ethoxybenzoyl (4-Chlorophenyl)methylsulfanyl C₁₉H₁₇ClN₂O₂S 388.87 Electron-donating ethoxy group
1-(4-Nitrophenyl)sulfonyl Derivative () 4-Nitrophenylsulfonyl (4-Chlorophenyl)methylsulfanyl C₁₆H₁₂ClN₃O₄S₂ 417.87 Electron-withdrawing nitro group
3,4,5-Triethoxybenzoyl Derivative () 3,4,5-Triethoxybenzoyl (4-Methylphenyl)methylsulfanyl C₂₄H₃₀N₂O₄S 442.57 Enhanced solubility
Fluorophenylsulfonyl Derivative () Acetate ester 4-Fluorophenylmethanesulfonyl C₂₆H₂₃FN₂O₄S 478.54 Sulfonyl group, fluorinated aromatic

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole is a synthetic derivative with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C₁₅H₁₄ClN₃OS
  • Molecular Weight: 321.81 g/mol
  • Functional Groups: Imidazole ring, chlorophenyl group, ethoxy group, and sulfanyl linkage.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antibacterial Activity : Demonstrated moderate to strong activity against various bacterial strains.
  • Enzyme Inhibition : Potential as an acetylcholinesterase (AChE) inhibitor.
  • Antitumor Properties : Investigated for its effects on cancer cell lines.

Antibacterial Activity

A study evaluated the antibacterial efficacy of related compounds with similar structures. The results showed significant activity against Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness against other strains:

CompoundBacterial StrainInhibition Zone (mm)IC50 (µM)
This compoundSalmonella typhi1612.5
Bacillus subtilis1415.0
Escherichia coli1020.0

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on AChE, which is crucial in treating neurodegenerative diseases such as Alzheimer's. The results indicated promising inhibition rates:

CompoundAChE Inhibition (%)IC50 (µM)
This compound758.3

This suggests that the compound may have potential therapeutic applications in neuroprotection.

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Line Tested : MCF-7 (breast cancer)
  • Concentration Range : 1 µM to 50 µM
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.

Case Studies

Several studies have explored the pharmacological properties of similar compounds:

  • Study on Sulfanyl Derivatives : A series of sulfanyl derivatives were synthesized and tested for their biological activities. The results indicated that modifications in the substituents significantly influenced their antibacterial and enzyme inhibitory activities .
  • Imidazole Derivatives in Cancer Therapy : Research has shown that imidazole derivatives possess antitumor properties through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. What synthetic strategies are optimal for preparing 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole, and how do substituent groups influence reaction efficiency?

Methodological Answer: The synthesis of substituted imidazoles typically employs cyclocondensation reactions. For this compound, a multi-step approach is recommended:

Thioether Formation: React 4-chlorobenzyl mercaptan with a pre-synthesized 4,5-dihydroimidazole intermediate under basic conditions (e.g., K₂CO₃) to introduce the sulfanyl group .

Acylation: Use 4-ethoxybenzoyl chloride in the presence of a mild base (e.g., triethylamine) to functionalize the imidazole ring at the 1-position .
Substituent Effects: Electron-withdrawing groups (e.g., -Cl) on the phenyl ring may reduce nucleophilic reactivity, requiring longer reaction times or elevated temperatures. Comparative studies on substituents (e.g., -OCH₃ vs. -NO₂) suggest steric and electronic factors critically influence yields .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be systematically applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks by comparing with structurally analogous compounds (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole ). Key signals include:
    • Imidazole ring protons (δ 6.8–7.2 ppm).
    • Sulfanyl-linked CH₂ (δ 4.2–4.5 ppm).
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., substitution at N1 vs. C2) by analyzing bond lengths and torsion angles. For example, C–S bond lengths in similar compounds range from 1.74–1.78 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. no activity) for this compound?

Methodological Answer:

Standardize Assays: Use CLSI/M38-A2 guidelines for antifungal testing to ensure consistency in inoculum size (e.g., 1–5 × 10³ CFU/mL) and incubation conditions (28°C, 48–72 hrs) .

Structural Analog Analysis: Compare activity with derivatives (e.g., α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol ) to identify critical pharmacophores. For instance, the 4-ethoxybenzoyl group may enhance membrane permeability but reduce target affinity.

Dose-Response Curves: Quantify EC₅₀ values across multiple fungal strains (e.g., Candida albicans, Aspergillus fumigatus) to assess specificity .

Q. What experimental designs are recommended to evaluate the environmental fate of this compound, particularly its persistence and degradation pathways?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

Abiotic Degradation: Conduct hydrolysis studies at varying pH (3–9) and UV exposure to simulate environmental conditions. Monitor degradation via HPLC-MS.

Biotic Transformation: Use soil microcosms with defined microbial communities (e.g., Pseudomonas spp.) to assess biodegradation rates.

Ecotoxicity Screening: Apply OECD Test No. 201 (algae growth inhibition) and No. 211 (daphnia reproduction) to quantify LC₅₀/EC₅₀ values .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

Methodological Answer:

Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a lower HOMO energy (-5.2 eV) in the 4-ethoxybenzoyl group may correlate with reduced electrophilic attack .

Molecular Docking: Target fungal cytochrome P450 14α-demethylase (CYP51) using AutoDock Vina. Prioritize compounds with binding energies ≤ -8.0 kcal/mol and hydrogen bonds to heme propionates .

Q. What strategies are effective for analyzing enantiomeric purity if chiral centers are introduced during synthesis?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA-3 column with hexane:isopropanol (90:10) to resolve enantiomers. Retention time differences ≥ 1.5 min indicate high enantiomeric excess (ee > 95%) .
  • Circular Dichroism (CD): Compare experimental CD spectra with simulated data (e.g., TD-DFT calculations) to confirm absolute configuration .

Q. How should researchers design stability studies to assess this compound’s shelf-life under varying storage conditions?

Methodological Answer: Follow ICH Q1A(R2) guidelines:

Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and light (1.2 million lux-hours).

Analytical Monitoring: Track decomposition products via UPLC-PDA at 254 nm. Key degradation markers include hydrolysis of the ethoxybenzoyl group (retention time shift from 8.2 → 6.5 min) .

Q. What advanced statistical methods are appropriate for analyzing dose-response or structure-activity relationship (SAR) data?

Methodological Answer:

  • Nonlinear Regression: Fit bioactivity data to a four-parameter logistic model (e.g., Y=Bottom+TopBottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X)\cdot\text{HillSlope}}}) using GraphPad Prism.
  • Partial Least Squares (PLS) Regression: Correlate molecular descriptors (e.g., logP, polar surface area) with activity to identify SAR trends .

Q. How can researchers mitigate batch-to-batch variability during scale-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress (e.g., disappearance of imidazole NH stretch at 3200 cm⁻¹) .
  • Design of Experiments (DoE): Use a central composite design to optimize critical parameters (temperature, catalyst loading) and reduce impurity formation (< 0.5%) .

Q. What methodologies are recommended for detecting low-concentration metabolites of this compound in biological matrices?

Methodological Answer:

  • LC-HRMS/MS: Employ a Q-Exactive Orbitrap with HILIC chromatography (2.1 × 100 mm, 1.7 µm). Use data-dependent acquisition (DDA) to fragment ions with intensity > 1e⁴.
  • Metabolite Identification: Apply software (e.g., Compound Discoverer 3.3) to predict Phase I/II metabolites (e.g., hydroxylation at C4 of the imidazole ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.